2-Bromo-3-hydroxy-4,6-dimethylbenzoic acid
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Overview
Description
2-Bromo-3-hydroxy-4,6-dimethylbenzoic acid is an organic compound with the molecular formula C9H9BrO3 It is a derivative of benzoic acid, characterized by the presence of bromine, hydroxyl, and methyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-hydroxy-4,6-dimethylbenzoic acid typically involves the bromination of 3-hydroxy-4,6-dimethylbenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions, but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-hydroxy-4,6-dimethylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 2-amino-3-hydroxy-4,6-dimethylbenzoic acid.
Oxidation: 2-Bromo-3-oxo-4,6-dimethylbenzoic acid.
Reduction: 2-Bromo-3-hydroxy-4,6-dimethylbenzyl alcohol.
Scientific Research Applications
2-Bromo-3-hydroxy-4,6-dimethylbenzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with anti-inflammatory or antimicrobial properties.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-hydroxy-4,6-dimethylbenzoic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The bromine and hydroxyl groups play crucial roles in these interactions, often forming hydrogen bonds or participating in electrophilic or nucleophilic reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,6-dimethylbenzoic acid
- 3-Bromo-2,6-dimethylbenzoic acid
- 4-Bromo-3-hydroxybenzoic acid
Uniqueness
2-Bromo-3-hydroxy-4,6-dimethylbenzoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both bromine and hydroxyl groups on the benzene ring provides a versatile platform for further chemical modifications, making it valuable in various synthetic and research applications.
Properties
CAS No. |
60935-39-9 |
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Molecular Formula |
C9H9BrO3 |
Molecular Weight |
245.07 g/mol |
IUPAC Name |
2-bromo-3-hydroxy-4,6-dimethylbenzoic acid |
InChI |
InChI=1S/C9H9BrO3/c1-4-3-5(2)8(11)7(10)6(4)9(12)13/h3,11H,1-2H3,(H,12,13) |
InChI Key |
UJURUKHDVMRIPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)O)Br)O)C |
Origin of Product |
United States |
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